3-(2,5-dioxopyrrolidin-1-yl)-N-[3-(trifluoromethyl)phenyl]propanamide
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Overview
Description
3-(2,5-dioxopyrrolidin-1-yl)-N-[3-(trifluoromethyl)phenyl]propanamide is a synthetic organic compound that features a pyrrolidinone ring and a trifluoromethylphenyl group
Mechanism of Action
Target of Action
It is known that the compound is a derivative of pyrrolidine-2,5-dione, which has been associated with anticonvulsant and antinociceptive properties .
Mode of Action
It is suggested that the compound’s anticonvulsant and antinociceptive activities may result from the inhibition of central sodium/calcium currents and antagonism of the transient receptor potential vanilloid 1 (TRPV1) receptor .
Biochemical Pathways
The compound’s interaction with its targets likely affects several biochemical pathways. These include pathways involved in the transmission of nerve signals, particularly those related to pain and seizure activity .
Pharmacokinetics
The compound has demonstrated drug-like absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) properties in in vitro assays . This suggests that it has good bioavailability, although further studies are needed to confirm this.
Result of Action
The compound has shown broad-spectrum protective activity in a range of mouse models, such as the maximal electroshock (MES) test, the pentylenetetrazole-induced seizures (scPTZ), and the 6 Hz (32 mA) seizures . In addition, it has revealed potent efficacy in the formalin-induced tonic pain .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-dioxopyrrolidin-1-yl)-N-[3-(trifluoromethyl)phenyl]propanamide typically involves the reaction of a pyrrolidinone derivative with a trifluoromethylphenyl compound. One common method includes a two-step one-pot synthesis involving aminobromination or chlorination of carbonyl alkynes, followed by a Michael addition of aliphatic secondary amines . The reaction conditions often require the use of solvents like toluene and specific alkyl propiolates as substrates .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for mass production. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(2,5-dioxopyrrolidin-1-yl)-N-[3-(trifluoromethyl)phenyl]propanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, with temperature, solvent, and catalyst playing crucial roles.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield oxidized pyrrolidinone derivatives, while reduction could produce reduced amide forms.
Scientific Research Applications
3-(2,5-dioxopyrrolidin-1-yl)-N-[3-(trifluoromethyl)phenyl]propanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Comparison with Similar Compounds
Similar Compounds
2,3-dichloro-5-(trifluoromethyl)pyridine: Used as an intermediate in the synthesis of crop-protection products.
Fluazifop-butyl: An agrochemical containing a trifluoromethyl group.
Uniqueness
3-(2,5-dioxopyrrolidin-1-yl)-N-[3-(trifluoromethyl)phenyl]propanamide is unique due to its combination of a pyrrolidinone ring and a trifluoromethylphenyl group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
3-(2,5-dioxopyrrolidin-1-yl)-N-[3-(trifluoromethyl)phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N2O3/c15-14(16,17)9-2-1-3-10(8-9)18-11(20)6-7-19-12(21)4-5-13(19)22/h1-3,8H,4-7H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYRZDUHZKNIWMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CCC(=O)NC2=CC=CC(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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